molecular formula C6H12O B1329814 2-Hexanone-1,1,1,3,3-d5 CAS No. 4840-82-8

2-Hexanone-1,1,1,3,3-d5

Cat. No. B1329814
CAS RN: 4840-82-8
M. Wt: 105.19 g/mol
InChI Key: QQZOPKMRPOGIEB-ZTIZGVCASA-N
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Patent
US04085145

Procedure details

The operating conditions are substantially those of example 29: 0.236 mole of 1-hexene (30 cc), 65 cc of anhydrous isopropanol, 2 millimoles of palladium chloride, 4 millimoles of Cu (ClO4)2 (HMPT)4 complex and 5 cc water are introduced into a heat-insulated reactor and stirred at 40° C at a pH of about 7. After 4 hours of reaction, 25 millimoles of oxygen is absorbed; 25 millimoles of 2-hexanone (selectivity: 41%) and 12 millimoles of 3-hexanone (selectivity: 20%) is formed; 60 millimoles of 1-hexene is consumed. Thus, not only the activity is low but it is found that a mixture of two ketones is formed, instead of only 2-hexanone as in example 29.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step Two
Yield
41%
Yield
20%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH3:6].C([OH:10])(C)C.O=O>[Pd](Cl)Cl.O>[CH3:1][C:2](=[O:10])[CH2:3][CH2:4][CH2:5][CH3:6].[CH3:1][CH2:2][C:3](=[O:10])[CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C=CCCCC
Name
Quantity
65 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
2 mmol
Type
catalyst
Smiles
[Pd](Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 mmol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at 40° C at a pH of about 7
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is absorbed

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25 mmol
YIELD: PERCENTYIELD 41%
Name
Type
product
Smiles
CCC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mmol
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04085145

Procedure details

The operating conditions are substantially those of example 29: 0.236 mole of 1-hexene (30 cc), 65 cc of anhydrous isopropanol, 2 millimoles of palladium chloride, 4 millimoles of Cu (ClO4)2 (HMPT)4 complex and 5 cc water are introduced into a heat-insulated reactor and stirred at 40° C at a pH of about 7. After 4 hours of reaction, 25 millimoles of oxygen is absorbed; 25 millimoles of 2-hexanone (selectivity: 41%) and 12 millimoles of 3-hexanone (selectivity: 20%) is formed; 60 millimoles of 1-hexene is consumed. Thus, not only the activity is low but it is found that a mixture of two ketones is formed, instead of only 2-hexanone as in example 29.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step Two
Yield
41%
Yield
20%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH3:6].C([OH:10])(C)C.O=O>[Pd](Cl)Cl.O>[CH3:1][C:2](=[O:10])[CH2:3][CH2:4][CH2:5][CH3:6].[CH3:1][CH2:2][C:3](=[O:10])[CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C=CCCCC
Name
Quantity
65 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
2 mmol
Type
catalyst
Smiles
[Pd](Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 mmol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at 40° C at a pH of about 7
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is absorbed

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25 mmol
YIELD: PERCENTYIELD 41%
Name
Type
product
Smiles
CCC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mmol
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04085145

Procedure details

The operating conditions are substantially those of example 29: 0.236 mole of 1-hexene (30 cc), 65 cc of anhydrous isopropanol, 2 millimoles of palladium chloride, 4 millimoles of Cu (ClO4)2 (HMPT)4 complex and 5 cc water are introduced into a heat-insulated reactor and stirred at 40° C at a pH of about 7. After 4 hours of reaction, 25 millimoles of oxygen is absorbed; 25 millimoles of 2-hexanone (selectivity: 41%) and 12 millimoles of 3-hexanone (selectivity: 20%) is formed; 60 millimoles of 1-hexene is consumed. Thus, not only the activity is low but it is found that a mixture of two ketones is formed, instead of only 2-hexanone as in example 29.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step Two
Yield
41%
Yield
20%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH3:6].C([OH:10])(C)C.O=O>[Pd](Cl)Cl.O>[CH3:1][C:2](=[O:10])[CH2:3][CH2:4][CH2:5][CH3:6].[CH3:1][CH2:2][C:3](=[O:10])[CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C=CCCCC
Name
Quantity
65 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
2 mmol
Type
catalyst
Smiles
[Pd](Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 mmol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at 40° C at a pH of about 7
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is absorbed

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25 mmol
YIELD: PERCENTYIELD 41%
Name
Type
product
Smiles
CCC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mmol
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.